molecular formula C7H15NO B14770404 4-Methyl-4-(trideuteriomethoxy)piperidine

4-Methyl-4-(trideuteriomethoxy)piperidine

Cat. No.: B14770404
M. Wt: 132.22 g/mol
InChI Key: NHVNKCKANZAOOC-BMSJAHLVSA-N
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Description

4-Methyl-4-(trideuteriomethoxy)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(trideuteriomethoxy)piperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Methylation: The piperidine is methylated at the 4-position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    Deuteration: The methoxy group is introduced and deuterated using trideuteromethanol (CD3OD) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-(trideuteriomethoxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield deuterated alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Deuterated alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-4-(trideuteriomethoxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(trideuteriomethoxy)piperidine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the methoxy group can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylpiperidine: Lacks the deuterated methoxy group, resulting in different metabolic and stability profiles.

    4-Methoxypiperidine: Contains a non-deuterated methoxy group, leading to different pharmacokinetic properties.

    4,4’-Trimethylenedipiperidine: A related compound with different structural features and applications.

Uniqueness: 4-Methyl-4-(trideuteriomethoxy)piperidine is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic profile. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

132.22 g/mol

IUPAC Name

4-methyl-4-(trideuteriomethoxy)piperidine

InChI

InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3/i2D3

InChI Key

NHVNKCKANZAOOC-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1(CCNCC1)C

Canonical SMILES

CC1(CCNCC1)OC

Origin of Product

United States

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